Ring Size and Hydroxyl Pattern: A 1,4-Anhydro Motif Distinct from 1,5-Anhydro Analogs
1,4-Anhydro-D-mannitol possesses a 5-membered tetrahydrofuran (oxolane) ring with a specific stereochemistry (2R,3R,4R), leaving three free hydroxyl groups [1]. This contrasts sharply with the 1,5-anhydro isomer (1,5-anhydro-D-mannitol; styracitol), which adopts a 6-membered pyranose-like ring [2]. The resulting difference in ring strain, hydroxyl group orientation, and hydrogen-bonding capacity leads to distinct reactivity profiles, particularly in acetal and ester formation, making 1,4-anhydro-D-mannitol a unique scaffold for asymmetric synthesis [1].
| Evidence Dimension | Ring structure and number of free hydroxyl groups |
|---|---|
| Target Compound Data | 5-membered tetrahydrofuran ring (1,4-anhydro); 3 free OH groups |
| Comparator Or Baseline | 1,5-Anhydro-D-mannitol (Styracitol): 6-membered pyranose-like ring (1,5-anhydro); 4 free OH groups |
| Quantified Difference | Different ring size (5 vs 6) and one fewer free hydroxyl group (3 vs 4) |
| Conditions | Structural analysis via X-ray crystallography and NMR spectroscopy [1] |
Why This Matters
The distinct ring size and hydroxyl count directly impact synthetic utility, as the 1,4-anhydro isomer is a superior precursor for selective monoacetalation and chiral building block construction, whereas the 1,5-anhydro isomer exhibits different biological activity.
- [1] Baggett, N., et al. (2001). Synthesis of some monoacetals of 1,4-anhydro-D-mannitol. Carbohydrate Research, 332(1), 67-72. View Source
- [2] Barker, S. A., et al. (1952). The Preparation of 1,5-Anhydro-D-mannitol (Styracitol) from D-Mannitol. Journal of the American Chemical Society, 74(15), 3799-3803. View Source
